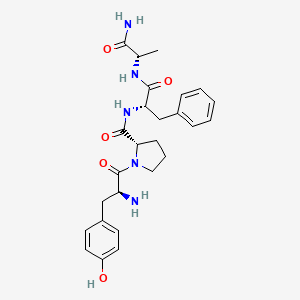

H-Tyr-Pro-Phe-Ala-NH2

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H33N5O5 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H33N5O5/c1-16(23(28)33)29-24(34)21(15-17-6-3-2-4-7-17)30-25(35)22-8-5-13-31(22)26(36)20(27)14-18-9-11-19(32)12-10-18/h2-4,6-7,9-12,16,20-22,32H,5,8,13-15,27H2,1H3,(H2,28,33)(H,29,34)(H,30,35)/t16-,20-,21-,22-/m0/s1 |

InChI Key |

WNYNLZIGNIJEJM-KPQYALRZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of H Tyr Pro Phe Ala Nh2

Primary Structure and Amidation in H-Tyr-Pro-Phe-Ala-NH2

The primary structure of a peptide is defined by the linear sequence of its amino acid residues linked by peptide bonds. In this compound, the sequence consists of L-Tyrosine (Tyr) at the N-terminus, followed by L-Proline (Pro), L-Phenylalanine (Phe), and L-Alanine (Ala) at the C-terminus. The amino acids are connected in a head-to-tail fashion via amide bonds formed between the carboxyl group of one amino acid and the amino group of the subsequent one.

Chirality and Stereochemical Considerations in the this compound Sequence

The L-configuration of each amino acid in the this compound sequence dictates the relative spatial orientation of the side chains and the peptide backbone, influencing the accessible dihedral angles (phi, ψ, and ω) and, consequently, the secondary structure. The unique cyclic structure of the proline residue imposes significant conformational constraints on the peptide backbone, restricting the rotation around the N-Cα bond and favoring specific turn structures. khanacademy.org The stereochemistry of proline, in particular, plays a pivotal role in directing the peptide's folding and conformational dynamics.

Conformational Dynamics of this compound in Solvated and Bound States

The biological function of a peptide is intimately linked to its three-dimensional conformation, which is not static but exists as a dynamic equilibrium of interconverting structures. The conformational dynamics of this compound are influenced by both its intrinsic structural features and its environment.

Preferred Conformations and Conformational Ensembles of the Tetrapeptide

Due to the presence of the conformationally rigid proline residue, the this compound tetrapeptide is likely to adopt turn-like structures, such as β-turns or γ-turns. nih.gov Proline is frequently found in the i+1 position of β-turns, which are characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the i+3 residue. In this tetrapeptide, a β-turn could potentially form involving the Tyr and Ala residues.

The Tyr-Pro peptide bond can exist in both cis and trans conformations, with the trans form generally being more stable. nsf.gov However, the energy barrier for isomerization is relatively low, and the presence of a significant population of the cis isomer can lead to distinct conformational families. The presence of two aromatic residues, Tyr and Phe, can lead to stabilizing intramolecular interactions, such as CH-π or π-π stacking, which can further influence the conformational ensemble. sci-hub.box Computational studies on similar tetrapeptides have shown that they can adopt various folded and extended conformations, with the relative populations depending on the specific sequence and environment. nih.gov

Influence of Environmental Factors on this compound Conformation

The surrounding environment plays a crucial role in modulating the conformational landscape of this compound. In aqueous solution, the peptide will adopt conformations that maximize favorable interactions with water molecules, primarily through hydrogen bonding with the polar backbone amides and the Tyr hydroxyl group. The hydrophobic side chains of Phe and Ala will tend to be shielded from the solvent.

In contrast, in a non-polar environment, such as a lipid bilayer, the peptide is likely to adopt a more compact, internally hydrogen-bonded conformation to satisfy the hydrogen-bonding potential of the backbone amides. nih.gov The pH of the solution will also affect the protonation state of the N-terminal amino group and the Tyr hydroxyl group, which can alter electrostatic interactions and conformational preferences.

Spectroscopic Methodologies for Conformational Characterization of this compound

A variety of spectroscopic techniques are employed to experimentally determine the three-dimensional structure and dynamics of peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution structure and dynamics of peptides at atomic resolution. ripublication.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of information about the conformation of this compound.

Key NMR parameters used for structural determination include:

Chemical Shifts (δ): The chemical shifts of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are sensitive to the local electronic environment and can provide initial insights into the secondary structure. Deviations from random coil chemical shifts can indicate the presence of ordered structures.

Coupling Constants (J): Three-bond scalar couplings (³J) between protons, such as ³J(HN,Hα), provide information about the backbone dihedral angle φ through the Karplus equation.

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons. A network of NOE constraints is the primary source of information for determining the three-dimensional structure of a peptide. For instance, a strong NOE between the amide proton of Ala and the α-proton of Tyr would be indicative of a turn structure.

Temperature Coefficients of Amide Protons: The temperature dependence of the chemical shifts of the amide protons can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. Amide protons involved in stable hydrogen bonds exhibit smaller temperature coefficients. ripublication.com

The following table presents hypothetical ¹H NMR chemical shift and coupling constant data for this compound in a model solvent system, based on typical values for amino acid residues in a tetrapeptide. Actual experimental values would be necessary for a precise structural determination.

| Residue | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |

| Tyr¹ | NH | 8.15 | - |

| Hα | 4.35 | ³J(HN,Hα) = 7.5 | |

| Hβ | 3.05, 2.90 | ||

| Aromatic | 7.10 (d), 6.80 (d) | ||

| Pro² | Hα | 4.40 | - |

| Hβ | 2.30, 1.95 | ||

| Hγ | 2.05, 1.85 | ||

| Hδ | 3.65, 3.50 | ||

| Phe³ | NH | 8.30 | ³J(HN,Hα) = 8.0 |

| Hα | 4.60 | ||

| Hβ | 3.15, 2.95 | ||

| Aromatic | 7.30-7.20 (m) | ||

| Ala⁴ | NH | 7.95 | ³J(HN,Hα) = 7.0 |

| Hα | 4.15 | ||

| Hβ (CH₃) | 1.35 (d) | ||

| NH₂ | 7.50, 7.10 | - |

Note: This is a representative table. Actual chemical shifts and coupling constants are highly dependent on solvent, temperature, pH, and the specific conformation of the peptide.

By integrating the data from these various NMR experiments, a detailed picture of the conformational ensemble of this compound in solution can be constructed, providing valuable insights into its structure-function relationships.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the secondary structure of peptides and proteins in solution. This method is predicated on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. In the context of peptides like this compound, the chromophores are the peptide bonds and the aromatic side chains of specific amino acid residues. The resulting CD spectrum provides a unique fingerprint of the peptide's predominant secondary structural elements, such as α-helices, β-sheets, β-turns, and random coils.

The analysis of this compound via CD spectroscopy would focus on the far-UV region (typically 190-250 nm), where the peptide backbone amide bonds absorb, and the near-UV region (250-310 nm), which is sensitive to the environment of the aromatic side chains of Tyrosine (Tyr) and Phenylalanine (Phe).

Due to the presence of a proline (Pro) residue at the second position, the this compound tetrapeptide is conformationally constrained. The imide ring of proline restricts the phi (Φ) dihedral angle of the peptide backbone, often inducing a turn-like structure, most commonly a β-turn. β-turns are a type of non-regular secondary structure that causes a reversal in the direction of the polypeptide chain. The Tyr-Pro sequence, in particular, is a strong initiator of β-turn conformations in peptides.

A hypothetical CD spectrum for this compound would therefore be expected to exhibit characteristics of a β-turn or a disordered conformation. The precise spectral features would depend on the solvent conditions (e.g., polarity, pH) and temperature, as these factors can influence the stability of any ordered structure.

The aromatic side chains of Tyr and Phe in this compound also contribute to the CD spectrum. nih.gov In the far-UV region, their absorption can interfere with the signals from the peptide backbone, and this contribution must be considered during spectral analysis. nih.gov In the near-UV region, the chirality of the local environment around these aromatic residues can produce distinct CD signals, offering insights into their spatial orientation and tertiary structure, although for a short peptide like this, the near-UV signals are often weak.

| Secondary Structure | Positive Maxima (approx. nm) | Negative Minima (approx. nm) |

|---|---|---|

| α-Helix | ~192 | ~208 and ~222 |

| β-Sheet (antiparallel) | ~195 | ~218 |

| β-Turn (Type I) | ~205 | ~225 (weak) and ~185 |

| Random Coil | ~212 | ~198 |

This table presents the characteristic circular dichroism signals for common peptide secondary structures. The exact peak positions and intensities can vary based on the specific peptide sequence and solvent conditions. libretexts.orgspringernature.comnih.gov

Based on the high propensity of the Tyr-Pro sequence to form a turn, it is hypothesized that the CD spectrum of this compound would most closely resemble that of a β-turn or a combination of a turn and random coil, rather than a distinct α-helical or β-sheet structure. An experimental analysis would involve dissolving the peptide in a suitable buffer, acquiring the CD spectrum across the far-UV range, and comparing the resulting spectral features to the reference values in the table above to deduce its predominant solution conformation.

Synthetic Strategies and Analog Design for H Tyr Pro Phe Ala Nh2

Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Tyr-Pro-Phe-Ala-NH2

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing peptides like this compound. lcms.cz This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. lcms.cznih.gov The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by washing and filtration, thus avoiding complex purification of intermediate products. lcms.cz The synthesis proceeds from the C-terminus to the N-terminus. For this compound, this means the first amino acid to be attached to the resin is Alanine (B10760859) (Ala).

Resin Selection and Loading Strategies for the Tetrapeptide

The selection of an appropriate resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide. To obtain the C-terminal amide (–CONH2) of this compound, specialized amide-generating resins are required. peptide.com

Commonly used resins for synthesizing peptide amides include:

Rink Amide Resin: This is a widely used resin for Fmoc-based SPPS that yields a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). peptide.combiotage.com It is known for its ease of use in loading the first amino acid. biotage.com

Sieber Amide Resin: This resin is also compatible with Fmoc chemistry and is particularly advantageous when dealing with sterically hindered amino acids due to its less bulky linker compared to the Rink amide resin. biotage.compeptide.com It allows for cleavage under very mild acidic conditions, which can be beneficial if sensitive residues are present in the peptide sequence. biotage.com

MBHA (4-Methylbenzhydrylamine) Resin: This resin is typically used in Boc-based SPPS. peptide.com

For a relatively short peptide like a tetrapeptide, a resin with a standard substitution level (e.g., 0.5 to 1.2 mmol/g) is generally suitable. peptide.com The first amino acid, Fmoc-Ala-OH, is loaded onto the amide resin using standard coupling protocols.

Coupling Reagents and Deprotection Protocols for this compound Synthesis

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by a coupling reagent. bachem.com The choice of coupling reagent is crucial for ensuring high coupling efficiency and minimizing side reactions like racemization. jpt.com

Coupling Reagents: A variety of coupling reagents are available, often categorized as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. bachem.comjpt.com

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Effective and simple, but can cause racemization. Often used with additives like HOBt to suppress side reactions. jpt.compeptide.com DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. peptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High coupling efficiency with low racemization risk. jpt.com PyBOP has been successfully used in the synthesis of another tetrapeptide. neliti.com |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Provide excellent coupling efficiency and are popular for complex sequences. jpt.com HATU is known for being faster and causing less epimerization. peptide.com |

Deprotection Protocols: The synthesis of this compound would typically employ the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary Nα-amino group protection. The Fmoc group is stable under acidic conditions used for cleavage from some resins but is readily removed by a base. peptide.com

The general cycle for adding each amino acid (Pro, Phe, and Tyr in sequence) involves:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). neliti.com

Washing: The resin is thoroughly washed to remove the piperidine and byproducts.

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the resin to form the new peptide bond.

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the full tetrapeptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., on Tyrosine) are removed simultaneously, typically using a strong acid cocktail such as 95% TFA. researchgate.net

Solution-Phase Peptide Synthesis Approaches for this compound

While less common for routine peptide synthesis due to the need for purification of intermediates, solution-phase synthesis is a viable alternative for producing this compound, particularly for large-scale production. ekb.eg This method involves coupling amino acid or peptide fragments in a suitable solvent. ekb.eg

The synthesis can be performed in a stepwise manner or by a fragment condensation approach. For a tetrapeptide, a [2+2] fragment condensation could be employed. For example:

Synthesize the dipeptide fragments Boc-Tyr-Pro-OH and H-Phe-Ala-NH2 separately.

Couple these two fragments using a suitable coupling reagent in solution.

Deprotect the N-terminal Boc group to yield the final product, this compound.

A key challenge in solution-phase synthesis is maintaining the solubility of the growing peptide chain. ekb.eg

Purification and Purity Assessment of Synthetic this compound

Following synthesis and cleavage from the resin, the crude peptide product contains the desired tetrapeptide along with various impurities such as truncated or deletion sequences. lcms.cz Therefore, purification is a mandatory step.

Purification: The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czamericanpeptidesociety.orggilson.com

Principle: RP-HPLC separates peptides based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column containing a non-polar stationary phase (e.g., C18 silica). A polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent like TFA, is used to elute the peptides. lcms.cz More hydrophobic peptides are retained longer on the column. americanpeptidesociety.org

Procedure: An analytical run is first performed to optimize the separation conditions. The method is then scaled up to a preparative column to purify larger quantities of the peptide. lcms.cz Fractions are collected and analyzed for purity.

Purity Assessment: The purity of the collected fractions and the final product must be rigorously assessed. The combination of HPLC and mass spectrometry is the standard for this purpose. mtoz-biolabs.commtoz-biolabs.com

Analytical RP-HPLC: This technique is used to determine the percentage of the desired peptide in the final sample by analyzing the peak area in the chromatogram. mtoz-biolabs.commtoz-biolabs.com

Mass Spectrometry (MS): MS is used to confirm the identity of the synthetic peptide by verifying its molecular weight. nih.gov Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly employed. nih.gov High-Resolution Mass Spectrometry (HRAM) can provide precise mass data to confirm the elemental composition and identify impurities. contractpharma.com For complex samples, two-dimensional liquid chromatography (2D-LC) coupled with MS can be used to achieve higher resolution and better peak purity assessment. chromatographyonline.com

Derivatization and Chemical Modification Strategies for this compound

The tetrapeptide this compound can be chemically modified to create analogs with potentially altered properties. Modifications can be targeted at the N-terminus, the C-terminus, or the amino acid side chains.

N-Terminal and C-Terminal Functionalization of the Tetrapeptide

N-Terminal Functionalization: The free amino group at the N-terminus (on Tyrosine) is a common site for modification.

Acylation: The N-terminus can be acetylated by treating the peptide with acetic anhydride. This modification removes the positive charge and can increase the peptide's hydrophobicity.

Reductive Alkylation: This method involves reacting the N-terminal amine with an aldehyde or ketone in the presence of a reducing agent. rsc.org It allows for the introduction of various functional groups while preserving the positive charge at the N-terminus, which can be important for biological activity. rsc.org

Pegylation: Attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of the peptide.

Labeling: Fluorophores or biotin (B1667282) can be attached to the N-terminus for use in binding assays or imaging studies.

Reversible Modifications: Recent strategies allow for the reversible modification of the N-terminus, enabling a "cage/decage" process for controlling peptide function. acs.orgnih.gov

C-Terminal Functionalization: The C-terminal amide of this compound is generally stable but can also be a target for modification, although this is often more complex than N-terminal modification.

Enzymatic Modification: Enzymes like peptide amidase can, under specific conditions, catalyze the modification of the C-terminal amide. acs.orgscispace.comacs.org For instance, they can be used for C-terminal esterification or exchange with other amines. acs.orgacs.org

Conversion to other functional groups: While starting with an amide resin fixes the C-terminus as an amide, alternative synthetic strategies could be employed to generate other functionalities. For instance, attaching the peptide to the solid support via a side chain allows for modification of the C-terminal carboxylic acid before cleavage. nih.gov Common C-terminal modifications include conversion to esters or aldehydes. formulationbio.com

Side-Chain Modifications and Bioconjugation of this compound

While specific studies detailing the side-chain modifications of this compound are not extensively documented, the principles of such modifications can be inferred from research on the parent molecule, endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), and other related peptides. These modifications are crucial for probing the peptide's interaction with its biological target and for developing analogs with altered properties.

Side-Chain Modifications:

Side-chain modifications in peptides like this compound can be systematically introduced to investigate their impact on binding affinity and biological function. Common modifications to the amino acid residues present in this tetrapeptide include:

Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain is a common site for modification. Methylation to form 2',6'-dimethyltyrosine (Dmt) has been shown in related opioid peptides to significantly enhance bioactivity. ebi.ac.uknih.gov Other modifications could include fluorination or replacement with non-natural amino acids to alter electronic properties and binding interactions.

Proline (Pro): The cyclic nature of the proline side chain imparts a specific conformational constraint on the peptide backbone. Modifications often involve replacing proline with other cyclic or constrained amino acids, such as 3,4-dehydro-(S)-proline (Δ3Pro) or (S)-azetidine-2-carboxylic acid (Aze), to alter the backbone geometry and observe the effects on receptor binding. nih.gov

Phenylalanine (Phe): The aromatic ring of phenylalanine is a key site for modification. Substitutions on the phenyl ring, such as fluorination (e.g., 4-F-Phe, 2,4-diF-Phe), can influence lipophilicity and electrostatic interactions. nih.gov N-methylation of the amide bond involving phenylalanine has also been explored in endomorphin-2 analogs, which was found to affect binding affinity. nih.govresearchgate.net

Alanine (Ala): As the C-terminal residue in this compound, modifications to the alanine side chain are less common but could involve substitution with other small, neutral amino acids to probe the spatial requirements at this position.

Bioconjugation:

Bioconjugation involves the covalent attachment of another molecule, such as a fluorophore, a drug, or a polymer, to the peptide. This process can be used to create tools for studying the peptide's localization, to improve its pharmacokinetic properties, or to develop targeted drug delivery systems. For a tetrapeptide like this compound, bioconjugation could be achieved through several strategies:

N-terminal Conjugation: The free amino group of the N-terminal tyrosine provides a reactive site for conjugation.

Side-Chain Conjugation: The hydroxyl group of tyrosine can be targeted for specific conjugation reactions.

C-terminal Conjugation: While the C-terminus is amidated, strategies exist to modify or extend the peptide to introduce a conjugation handle.

General methods for peptide bioconjugation that could be applicable include reactions targeting the primary amine at the N-terminus or the phenolic hydroxyl group of tyrosine. mdpi.comnih.govresearchgate.net For instance, pyrrole (B145914) moieties have been conjugated to tetrapeptides to create hybrid molecules with potential synergistic activities. mdpi.comnih.govresearchgate.net Photocatalytic methods have also been developed for the C-terminal selective functionalization of peptides. princeton.edu

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The rational design and synthesis of analogs of this compound are central to understanding its structure-activity relationship (SAR). This compound is itself an analog of endomorphin-2, where the C-terminal phenylalanine has been replaced by alanine. This substitution provides a critical data point in the SAR of endomorphin-2.

Rational Design:

The design of analogs is guided by systematic modifications of the parent peptide to probe the importance of each component. Key strategies in the rational design of analogs of this compound would include:

Alanine Scanning: This involves systematically replacing each amino acid residue with alanine to determine its contribution to the peptide's activity. The peptide this compound is a product of an alanine scan of endomorphin-2 at position 4.

Truncation Studies: Systematically removing amino acids from the N- or C-terminus helps to identify the minimal sequence required for activity. diva-portal.orgdiva-portal.orggrafiati.com

Substitution with D-amino acids: Replacing an L-amino acid with its D-enantiomer can provide insights into the required stereochemistry for receptor interaction and can also increase metabolic stability.

Backbone Modifications: Introducing modifications to the peptide backbone, such as N-methylation or the use of peptide bond isosteres, can alter the peptide's conformation and susceptibility to enzymatic degradation. nih.gov

Cyclization: Introducing cyclic constraints, either through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization, can lock the peptide into a specific conformation, potentially increasing affinity and stability. mdpi.com

Synthesis:

The synthesis of this compound and its analogs is typically achieved through solid-phase peptide synthesis (SPPS). u-szeged.hu This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support resin.

A general synthetic scheme would involve:

Attachment of the C-terminal amino acid (Fmoc-Ala-OH) to a suitable resin, such as a Rink amide resin, to generate the C-terminal amide upon cleavage.

Stepwise coupling of the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH) using a coupling agent like HBTU or HATU.

Removal of the N-terminal Fmoc protecting group with a base (e.g., piperidine) after each coupling step.

Cleavage of the completed peptide from the resin and removal of side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structure-Activity Relationship (SAR) Studies:

SAR studies for this compound and its analogs involve comparing their binding affinities and functional activities. The binding affinity of this compound for the substance P 1-7 binding site has been determined to be significantly lower than that of endomorphin-2. diva-portal.orgdiva-portal.orggrafiati.com

| Compound | Sequence | Binding Affinity (Ki, nM) |

| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH2 | 8.7 ± 0.1 |

| This compound | This compound | 1460 ± 15 |

| H-Tyr-Pro-Ala-Phe-NH2 | H-Tyr-Pro-Ala-Phe-NH2 | 9.4 ± 0.1 |

| H-Ala-Pro-Phe-Phe-NH2 | H-Ala-Pro-Phe-Phe-NH2 | 11.5 ± 0.1 |

| H-Tyr-Ala-Phe-Phe-NH2 | H-Tyr-Ala-Phe-Phe-NH2 | 10.2 ± 0.3 |

Table based on data from Fransson, R. et al. (2011). diva-portal.orgdiva-portal.orggrafiati.com

This dramatic decrease in affinity (from 8.7 nM for endomorphin-2 to 1460 nM for this compound) highlights the critical importance of the phenylalanine residue at position 4 for high-affinity binding to this particular target. diva-portal.orgdiva-portal.orggrafiati.com In contrast, substitution of the phenylalanine at position 3 with alanine (H-Tyr-Pro-Ala-Phe-NH2) results in only a minor change in affinity, indicating a greater tolerance for modification at this position. diva-portal.orgdiva-portal.orggrafiati.com These findings demonstrate the power of rational analog design in elucidating the specific molecular interactions that govern peptide-receptor recognition.

Analytical Methodologies for Quantification and Biological Assessment of H Tyr Pro Phe Ala Nh2

Chromatographic Techniques for H-Tyr-Pro-Phe-Ala-NH2 Separation and Purity Analysis

Chromatographic methods are fundamental for the separation of this compound from impurities and for assessing its purity. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) for this compound Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like this compound. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation, leveraging differences in hydrophobicity. nih.govthermofisher.com In a typical RP-HPLC setup for this compound, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724). thermofisher.comphenomenex.com

A gradient elution, where the concentration of the organic solvent is gradually increased, is employed to elute the peptide from the column. phenomenex.com Mobile phase additives such as trifluoroacetic acid (TFA) or formic acid are crucial for improving peak shape and resolution by acting as ion-pairing agents. bioprocessonline.com Detection is commonly performed using a UV detector. The peptide bond absorbs strongly around 210-220 nm, providing a universal detection method for peptides. researchgate.net Additionally, the presence of a tyrosine residue in this compound allows for detection at approximately 280 nm, offering another level of selectivity. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 3.5-5 µm particle size, 150 x 4.6 mm | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier; its increasing concentration elutes the peptide. |

| Gradient | 5% to 60% B over 30 minutes | A shallow gradient is often used for peptides to achieve optimal separation from closely related impurities. phenomenex.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at 214 nm and 280 nm | 214 nm for the peptide bond and 280 nm for the tyrosine side chain. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

Ultra-Performance Liquid Chromatography (UPLC) in this compound Research

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, sensitivity, and speed. biopharminternational.com This technology utilizes columns packed with sub-2-micron particles, which operate at much higher pressures. creative-proteomics.com For the analysis of this compound, UPLC provides much sharper and narrower peaks, leading to a greater ability to separate the target peptide from synthesis-related impurities or degradants.

The benefits of UPLC are particularly valuable in peptide mapping and purity analysis where complex mixtures of peptides must be resolved. The increased sensitivity is advantageous for detecting low-level impurities, while the faster analysis times (often 5-10 times shorter than HPLC) increase sample throughput significantly. biopharminternational.com The reduced peak volumes in UPLC also lead to taller peaks, which enhances detection sensitivity. biopharminternational.com

Table 2: Comparison of HPLC and UPLC for Peptide Analysis

| Feature | HPLC | UPLC | Advantage of UPLC for this compound |

| Particle Size | 3.5–5 µm | < 2 µm biopharminternational.com | Higher efficiency, leading to superior resolution and sharper peaks. |

| Operating Pressure | 2,000–6,000 psi | > 15,000 psi creative-proteomics.com | Allows for the use of smaller particles and longer columns for higher resolution, or shorter columns for faster analysis. |

| Resolution | Good | Excellent | Better separation of this compound from structurally similar impurities. biopharminternational.com |

| Analysis Speed | Slower | Faster (up to 9x) biopharminternational.com | High-throughput analysis for quality control or screening purposes. |

| Sensitivity | Standard | Higher (up to 3x) biopharminternational.com | Improved detection of trace-level impurities and degradants. |

| Solvent Consumption | Higher | Lower | Reduced operational costs and more environmentally friendly. creative-proteomics.com |

Mass Spectrometry-Based Detection and Quantification of this compound

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, providing precise molecular weight information and structural details. nih.govspringernature.com When coupled with liquid chromatography, it becomes a powerful technique for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for this compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection specificity of mass spectrometry. researchgate.net For this compound, LC-MS analysis can unequivocally confirm the identity of the eluted peak from the chromatograph by measuring its mass-to-charge ratio (m/z). Using electrospray ionization (ESI), the peptide is gently ionized, typically forming a protonated molecular ion [M+H]+.

Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation by inducing fragmentation of the selected precursor ion. nih.gov This process, often achieved through collision-induced dissociation (CID), breaks the peptide along its amide backbone, generating a predictable series of fragment ions known as b- and y-ions. The b-ions contain the N-terminus, while the y-ions contain the C-terminus. The specific fragmentation pattern serves as a structural fingerprint, confirming the amino acid sequence of this compound. For this tetrapeptide, fragmentation would be expected to occur at the Pro-Phe, Phe-Ala, and Ala-NH2 amide bonds.

Table 3: Predicted MS/MS Fragment Ions for this compound ([M+H]+)

| Ion Type | Sequence | Calculated Monoisotopic Mass (m/z) |

| Precursor Ion | [Y-P-F-A-NH2+H]+ | 524.28 |

| b₁ | Y | 164.07 |

| b₂ | Y-P | 261.12 |

| b₃ | Y-P-F | 408.19 |

| y₁ | A-NH₂ | 89.07 |

| y₂ | F-A-NH₂ | 236.14 |

| y₃ | P-F-A-NH₂ | 333.19 |

Quantitative Mass Spectrometry Methods for this compound in Research Samples

For accurate quantification of this compound in complex research samples, targeted mass spectrometry techniques like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) are employed. nih.govspringernature.com These methods are typically performed on a triple quadrupole mass spectrometer and offer exceptional sensitivity and selectivity. washington.edunih.gov

In an MRM assay, the first quadrupole (Q1) is set to isolate the precursor ion of this compound (e.g., m/z 524.28). This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for one or more specific, intense fragment ions (e.g., y₂ at m/z 236.14 and b₃ at m/z 408.19). washington.edu The simultaneous detection of the precursor and its specific fragments, known as a "transition," is highly specific to the target peptide, minimizing interference from other molecules in the sample. nih.gov For robust quantification, a stable-isotope-labeled version of the peptide is often used as an internal standard. nih.gov

Table 4: Example MRM Transitions for Quantification of this compound

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ion Type | Use |

| This compound | 524.28 | 236.14 | y₂ | Quantifier (primary transition for quantification) |

| This compound | 524.28 | 408.19 | b₃ | Qualifier (secondary transition for identity confirmation) |

| This compound | 524.28 | 333.19 | y₃ | Qualifier (additional transition for confirmation) |

Bioanalytical Assay Development for this compound in Biological Matrices (Non-Clinical)

Analyzing this compound in biological matrices such as plasma or serum presents unique challenges, including the presence of high concentrations of proteins, lipids, and other endogenous molecules that can interfere with the analysis. nih.govspringernature.com Therefore, a robust sample preparation procedure is critical for developing a reliable bioanalytical assay.

The primary goal of sample preparation is to extract the peptide from the matrix, remove interfering substances, and concentrate the analyte before LC-MS analysis. Common techniques for peptide extraction include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample. jocpr.com The solvent denatures and precipitates the abundant plasma proteins, while the smaller peptide remains in the supernatant, which can then be further processed or directly injected into the LC-MS system. nih.govspringernature.com

Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than PPT. nih.gov The plasma sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the peptide of interest is then eluted with a specific solvent. Reversed-phase, ion-exchange, or mixed-mode SPE cartridges can be used depending on the physicochemical properties of the peptide. This step is crucial for removing lipids and other contaminants that can cause ion suppression in the mass spectrometer. springernature.com

Liquid-Liquid Extraction (LLE): While less common for peptides, LLE can be used to separate the analyte based on its differential solubility in two immiscible liquid phases.

The development of a non-clinical bioanalytical assay requires careful optimization of these extraction steps to ensure high recovery, minimize matrix effects, and achieve the necessary sensitivity and accuracy for quantification. nih.govnih.gov The final method is typically validated to demonstrate its precision, accuracy, selectivity, and stability. nih.gov

Table 5: General Workflow for Bioanalytical Assay of this compound in Plasma

| Step | Procedure | Rationale |

| 1. Sample Collection | Collect plasma using an appropriate anticoagulant and protease inhibitors. | Prevents enzymatic degradation of the peptide after collection. |

| 2. Internal Standard Addition | Spike plasma sample with a known amount of a stable-isotope-labeled internal standard. | Corrects for variability in sample processing and instrumental analysis. nih.gov |

| 3. Protein Precipitation | Add 3 volumes of cold acetonitrile, vortex, and centrifuge. | Removes the majority of high-molecular-weight proteins. nih.govjocpr.com |

| 4. Supernatant Cleanup (SPE) | Load the supernatant onto a conditioned SPE cartridge. Wash with a weak solvent and elute with a strong solvent. | Provides further cleanup by removing salts, lipids, and other interfering substances. nih.govspringernature.com |

| 5. Evaporation & Reconstitution | Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase. | Concentrates the sample and ensures compatibility with the chromatographic system. |

| 6. LC-MS/MS Analysis | Inject the reconstituted sample and quantify using a validated MRM method. | Provides sensitive and selective detection and quantification of this compound. nih.gov |

Immunoassays (e.g., ELISA) for this compound Detection and Quantification

Immunoassays represent a highly sensitive and specific method for the detection and quantification of peptides like this compound. The cornerstone of such an assay is the generation of antibodies that can specifically recognize and bind to the target peptide. The Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed format for this purpose, typically configured as a competitive assay for small molecules like tetrapeptides.

The development of a competitive ELISA for this compound would involve several key steps. First, because small peptides are often not immunogenic on their own, this compound would be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to elicit a robust immune response in an animal model for the production of polyclonal or monoclonal antibodies. nih.govmdpi.com

The assay itself involves the immobilization of a known quantity of the this compound peptide (or a peptide-protein conjugate) onto the surface of a microtiter plate. mdpi.com The sample to be analyzed, which may contain an unknown amount of this compound, is then added to the wells along with a limited amount of specific anti-peptide antibody. The "free" peptide in the sample competes with the immobilized peptide for binding to the antibody. After an incubation period, unbound reagents are washed away.

A secondary antibody, which is conjugated to an enzyme such as Horseradish Peroxidase (HRP), is then added. This secondary antibody binds to the primary antibody that is now captured on the plate. Following another wash step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the original sample; a higher concentration of the peptide in the sample results in less primary antibody binding to the plate, leading to a weaker signal. exkitstore.com The concentration is determined by comparing the signal to a standard curve generated with known concentrations of the peptide.

Key performance characteristics of such an assay include its sensitivity (Limit of Detection, LOD) and specificity. Specificity is assessed by measuring the cross-reactivity against structurally similar peptides to ensure the antibody primarily recognizes the target sequence.

Table 1: Hypothetical Performance Characteristics of a Competitive ELISA for this compound This table presents illustrative data based on typical performance of peptide immunoassays.

| Parameter | Value | Description |

| Assay Range | 0.1 - 10 ng/mL | The range of concentrations over which the assay is precise and accurate. |

| Sensitivity (LOD) | 0.05 ng/mL | The lowest concentration of the peptide that can be reliably detected. |

| Intra-assay CV | < 8% | Coefficient of variation within a single assay run. |

| Inter-assay CV | < 12% | Coefficient of variation between different assay runs. |

| Cross-reactivity | The percentage of signal generated by related peptides compared to this compound. | |

| H-Tyr-Pro-Phe-OH | < 1% | Shows specificity for the C-terminal amide. |

| H-Ala-Pro-Phe-Ala-NH2 | < 0.5% | Shows specificity for the N-terminal Tyrosine. |

| H-Tyr-Pro-Gly-Ala-NH2 | < 5% | Shows specificity for the Phenylalanine at position 3. |

Radioligand Binding Assays for this compound Receptor Interactions

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand, such as this compound, and its corresponding receptor. nih.gov These assays provide quantitative data on binding affinity, receptor density, and specificity of interaction. The technique relies on the use of a radioactively labeled form of a ligand to monitor its binding to receptors in biological preparations like tissue homogenates or cell membranes. nih.govnih.gov

To study this compound, the peptide itself could be radiolabeled, typically with tritium (B154650) ([³H]), to create [³H]this compound. This radioligand would then be used in saturation or competition binding experiments.

In a saturation binding experiment , increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation. The goal is to determine the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the receptor density in the tissue. nih.govnih.gov A lower Kd value signifies higher binding affinity.

In a competition binding experiment , a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (in this case, "cold" this compound or other test compounds). This assay measures the ability of the unlabeled ligand to displace the radioligand from the receptor. The data are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. nih.gov

For instance, research on the structurally analogous peptide [³H]Tyr-D-Ala-Phe-Phe-NH2 (TAPP) demonstrated its utility as a radioligand for characterizing mu-opioid receptors. In studies using rat brain membranes, [³H]TAPP labeled a single class of sites with high affinity. nih.gov A similar approach could be applied to this compound to identify and characterize its potential molecular targets.

Table 2: Example Receptor Binding Data for a Tetrapeptide Analogous to this compound Data presented is based on published findings for the similar peptide [³H]Tyr-D-Ala-Phe-Phe-NH2 to illustrate typical assay results. nih.gov

| Assay Type | Preparation | Parameter | Value | Description |

| Saturation | Rat Brain Membranes | Kd | 0.31 nM | Equilibrium dissociation constant, indicating high binding affinity. |

| Bmax | 119 fmol/mg protein | Maximum density of receptors in the tissue. | ||

| Saturation | CHO-μ-receptor Cells | Kd | 0.78 nM | Equilibrium dissociation constant in a cloned cell system. |

| Bmax | 1806 fmol/mg protein | Receptor density in an overexpressing cell line. | ||

| Competition | Rat Brain Membranes | Ki (DAMGO) | 1.2 nM | Inhibitory constant for the standard μ-opioid agonist DAMGO. |

| Ki (Naloxone) | 2.5 nM | Inhibitory constant for the opioid antagonist Naloxone. |

Due to a lack of available scientific data for the specific chemical compound this compound, we are unable to provide a detailed article on its mechanistic insights and biological activity. Extensive searches for this particular tetrapeptide did not yield specific research findings regarding its receptor interactions, binding kinetics, or the intracellular signaling pathways it may modulate.

The scientific literature readily provides information on similar, but distinct, peptides. For instance, extensive research is available on endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2) and various protease-activated receptor (PAR) agonists, which share some structural similarities with the requested compound. mdpi.comsigmaaldrich.comnih.gov These studies detail interactions with G protein-coupled receptors and the involvement of second messengers like cAMP and Ca2+. nih.govnih.govfrontiersin.org However, the biological activity of peptides is highly dependent on their specific amino acid sequence, and therefore, data from related but different molecules cannot be accurately extrapolated to this compound.

Without dedicated studies on this compound, any discussion on its putative receptors, binding affinities, or impact on downstream signaling cascades would be purely speculative and would not meet the required standards of scientific accuracy. Further research is required to elucidate the specific biological functions of this tetrapeptide.

Mechanistic Insights into the Biological Activity of H Tyr Pro Phe Ala Nh2

Intracellular Signaling Pathways Modulated by H-Tyr-Pro-Phe-Ala-NH2

Phosphorylation Events and Kinase Activation Induced by the Tetrapeptide

Currently, there is no specific information available in the scientific literature detailing phosphorylation events or the activation of specific kinases directly induced by the tetrapeptide this compound. Research has not yet elucidated the direct impact of this peptide on intracellular signaling cascades involving kinase activity.

Enzymatic Modulation and Substrate Interactions by this compound

Research into the biological activity of this compound has identified its interaction with the binding site for the neuropeptide Substance P fragment 1-7 (SP1–7). diva-portal.orgdiva-portal.org Substance P and its fragments are involved in a variety of physiological processes, and their binding sites represent targets for potential therapeutic modulation. mdpi.comnih.gov

This compound has been evaluated for its ability to inhibit the binding of radiolabeled [³H]-SP1–7 to its specific binding sites in rat spinal cord membranes. This interaction suggests that the tetrapeptide can act as a ligand at this site, potentially modulating the downstream effects initiated by the endogenous ligand. The affinity of this interaction provides insight into the peptide's potential to influence the SP1-7 signaling system.

Kinetic studies have quantified the binding affinity of this compound for the SP1–7 binding site. The inhibition constant (Ki) for this interaction was determined to be 1460 ± 15 nM. diva-portal.orgdiva-portal.org This value indicates a moderate affinity for the binding site.

For context and to understand the structure-activity relationship, the same study investigated several related peptides, including alanine-substituted analogues of endomorphin-2 (EM-2). The data reveals that the C-terminal amino acid plays a critical role in the binding affinity. For instance, substituting the C-terminal alanine (B10760859) in this compound with a phenylalanine residue, as seen in the analogue H-Tyr-Pro-Ala-Phe-NH2, results in a significantly higher affinity (Ki = 9.4 ± 0.1 nM). diva-portal.orgdiva-portal.org

Below is a data table summarizing the binding affinities of this compound and related peptides to the rat spinal cord [³H]-SP1–7 binding site, as reported in the literature. diva-portal.orgdiva-portal.org

| Compound/Peptide | Sequence | Binding Affinity (Ki ± SEM) (nM) |

| This compound | This compound | 1460 ± 15 |

| [Ala³]EM-2 | H-Tyr-Pro-Ala-Phe-NH2 | 9.4 ± 0.1 |

| Endomorphin-2 (EM-2) | H-Tyr-Pro-Phe-Phe-NH2 | 8.7 ± 0.1 |

| [Ala²]EM-2 | H-Tyr-Ala-Phe-Phe-NH2 | 10.2 ± 0.3 |

| [Ala¹]EM-2 | H-Ala-Pro-Phe-Phe-NH2 | 11.5 ± 0.1 |

| Substance P 1-7 (SP1–7) | H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH | 1.6 ± 0.1 |

This interactive table allows for sorting and filtering of the presented data.

Cellular and Subcellular Effects of this compound

There is currently no specific data available in the scientific literature regarding the effects of this compound on cell proliferation, differentiation, or apoptosis. While its interaction with the SP1-7 binding site suggests potential involvement in cellular processes, direct experimental evidence of such modulation by this specific tetrapeptide has not been reported.

Detailed research findings on the specific effects of this compound on cellular migration, adhesion, and invasion are not available in the current scientific literature. Consequently, no definitive statements can be made regarding its role in these complex cellular behaviors.

Impact of this compound on Ion Channel Activity and Membrane Potential

Direct electrophysiological studies detailing the specific effects of this compound on ion channels and neuronal membrane potential are not available in the current scientific literature. However, its mechanism can be inferred from its structural relationship to endomorphin-2, a potent agonist for the μ-opioid receptor (MOR).

μ-opioid receptors are G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors by an agonist typically initiates a signaling cascade that modulates the activity of two key types of ion channels:

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This increases the outward flow of potassium ions (K+) from the neuron. frontiersin.orgacs.org

Inhibition of N-type voltage-gated calcium channels (VGCC): This reduces the influx of calcium ions (Ca2+) into the neuron, particularly at the presynaptic terminal. frontiersin.orgacs.org

The combined effect of K+ efflux and reduced Ca2+ influx leads to hyperpolarization of the neuronal membrane, making it more difficult to fire an action potential, and decreases the release of neurotransmitters. frontiersin.org This is the primary mechanism by which opioid agonists induce their inhibitory effects on neuronal activity.

The ability of this compound to elicit this response is severely compromised. Structure-activity relationship studies, specifically an alanine scan of endomorphin-2, revealed that the C-terminal phenylalanine is absolutely crucial for high-affinity binding. diva-portal.org Replacing this residue with alanine, to create this compound, results in a catastrophic loss of binding affinity. diva-portal.org One study that examined the binding of endomorphin-2 and its analogs to rat spinal cord membranes found that this compound had an equilibrium inhibition constant (Ki) of 1460 nM. diva-portal.org This is approximately 168-fold weaker than the binding of the parent compound, endomorphin-2 (Ki = 8.7 nM). diva-portal.org

Given this extremely poor interaction with the receptor, it is expected that this compound would have a negligible impact on GIRK and VGCC channel activity. Consequently, it is unlikely to cause any significant change in neuronal membrane potential compared to potent agonists like endomorphin-2.

Table 1: Comparative Binding Affinity of Endomorphin-2 Analogs

| Compound | Sequence | Binding Affinity (Ki ± SEM, nM) diva-portal.org |

|---|---|---|

| Endomorphin-2 | H-Tyr-Pro-Phe-Phe -NH2 | 8.7 ± 0.1 |

| Analog (Ala Scan) | H-Tyr-Pro-Phe-Ala -NH2 | 1460 ± 15 |

Influence of this compound on Gene Expression and Protein Synthesis Profiles

There are no published transcriptomic or proteomic studies that have specifically analyzed the influence of this compound on cellular gene expression or protein synthesis profiles. The investigation of such downstream effects is typically reserved for compounds that demonstrate potent and specific activity at a primary target.

In principle, the activation of μ-opioid receptors can influence gene transcription through various intracellular signaling pathways. For instance, the inhibition of adenylyl cyclase by the Gi subunit leads to decreased cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA). nih.gov PKA is a key enzyme that phosphorylates numerous targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of a wide array of genes.

However, initiating such a complex and energy-dependent cellular response requires robust receptor activation. As established by binding assay data, this compound is an exceptionally weak ligand for its presumed target. diva-portal.org The substitution of the critical C-terminal phenylalanine with alanine prevents the effective receptor engagement needed to trigger a significant downstream signaling cascade. diva-portal.org Therefore, it is highly improbable that this compound, at physiological concentrations, would induce any measurable changes in the cellular transcriptome or proteome.

Table 2: Hypothetical Representation of Transcriptomic Data Analysis This table is a hypothetical example of how data would be presented if the compound were active; no such real data exists for this compound.

| Gene Symbol | Full Gene Name | Fold Change | p-value |

|---|---|---|---|

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 1.02 | 0.95 |

| ARC | Activity Regulated Cytoskeleton Associated Protein | 0.99 | 0.98 |

| BDNF | Brain Derived Neurotrophic Factor | -1.01 | 0.96 |

| CREB1 | CAMP Responsive Element Binding Protein 1 | 1.00 | 0.99 |

Regulation of Organelle Function and Subcellular Compartmentalization by the Tetrapeptide

Direct research examining the effects of this compound on organelle function and subcellular compartmentalization is absent from the scientific literature. The discussion of its potential effects is therefore speculative and based on the known mechanisms of potent opioid agonists.

Two key processes related to organelle function and compartmentalization are regulated by GPCR signaling:

Receptor Trafficking and Subcellular Compartmentalization: Upon sustained activation by an agonist, μ-opioid receptors are phosphorylated by GPCR kinases (GRKs). This promotes the binding of β-arrestin proteins, which not only desensitizes G-protein signaling but also targets the receptor for internalization via clathrin-coated pits into the endosomal system. nih.gov This process represents a dynamic shift in the receptor's subcellular localization from the plasma membrane to intracellular organelles (endosomes), which is critical for both signal termination and potential resensitization.

Regulation of Organelle-Specific Signaling: Downstream signaling molecules can be precisely localized to regulate the function of specific organelles. A-Kinase Anchoring Proteins (AKAPs), for example, tether Protein Kinase A (PKA) to distinct subcellular locations, such as the outer mitochondrial membrane or the nuclear envelope. nih.gov This compartmentalization ensures that cAMP signaling is directed toward specific substrates within these organelles, influencing processes like apoptosis or gene expression. nih.gov

The ability of this compound to regulate these processes is expected to be virtually nonexistent. Both receptor internalization and the activation of downstream effectors like PKA are dependent on potent agonist binding and subsequent receptor conformation changes. Given the tetrapeptide's extremely low binding affinity due to the Ala substitution, it would fail to occupy and activate the μ-opioid receptor effectively enough to induce significant receptor trafficking or to generate a signal with sufficient amplitude to affect organelle-specific functions. diva-portal.org

Structure Activity Relationship Sar Studies of H Tyr Pro Phe Ala Nh2 and Its Analogs

Systematic Amino Acid Substitutions and their Functional Consequences on H-Tyr-Pro-Phe-Ala-NH2 Activity

The N-terminal Tyrosine (Tyr) residue is a critical component for the biological activity of many opioid peptides. researchgate.net Its phenolic hydroxyl group is often essential for receptor binding. researchgate.net In related opioid peptides, the aromatic nature of the Tyr residue at the N-terminus is a key pharmacophoric element, potentially engaging in crucial interactions with the receptor. Studies on analogous peptides have shown that modifications to this residue, such as its removal or replacement, can dramatically alter biological activity. researchgate.net For instance, in endomorphin-2, the Tyr-Pro sequence is considered a critical fragment for binding to the µ-opioid receptor. diva-portal.org The importance of the Tyr residue is further highlighted by its conservation across various endogenous opioid peptides.

The Phenylalanine (Phe) residue at the third position provides an aromatic side chain that is often involved in receptor recognition. Aromatic amino acids like Phe are crucial for protein-protein interactions and can participate in various non-covalent interactions, including hydrophobic and cation-π interactions. mdpi.com In many bioactive peptides, the spatial orientation of aromatic side chains is critical for binding affinity and selectivity. nih.gov Studies on related peptides, such as deltorphin (B1670231) II, have investigated the role of the Phe residue in binding to opioid receptors. oup.com In endomorphin-2, the spatial orientation of the Phe aromatic side chains at positions 3 and 4 appears to be particularly important. nih.gov

The Alanine (B10760859) (Ala) residue at the fourth position is the smallest chiral amino acid, and its role can be assessed through substitution with other amino acids. Replacing Ala with larger or more functionalized residues can probe the steric and electronic requirements at this position for receptor interaction. In some peptide series, substitution with a D-amino acid at this position can enhance activity. For instance, in the opioid peptide dermorphin (B549996), a D-Ala at position 2 is crucial for its high potency. researchgate.net

The C-terminal amidation is a common modification in bioactive peptides that often enhances stability against enzymatic degradation by carboxypeptidases. acs.org It can also influence receptor binding and potency. acs.org Studies on related peptides have shown that C-terminal amidation can lead to greater binding affinity compared to the corresponding free acid. acs.org For instance, amidation of the C-terminus of Substance P (1-7) resulted in a peptide with greater binding affinity. acs.org Research has also shown that an amidating enzyme in the pituitary can accept a peptide with a C-terminal D-alanine as a substrate, suggesting that the stereochemistry at this position can be important for amidation. nih.gov

| Modification | Effect on Activity | Reference |

| N-Terminal Tyr | Critical for µ-opioid receptor binding. | diva-portal.org |

| Proline at Position 2 | Induces conformational rigidity, important for bioactivity. | nih.gov |

| Phenylalanine at Position 3 | Aromatic side chain likely involved in receptor recognition. | nih.govoup.com |

| C-Terminal Amidation | Often increases stability and can enhance binding affinity. | acs.org |

Modifications of the Peptide Backbone and Their Effects on this compound Potency

Modifying the peptide backbone is a strategy to improve potency, selectivity, and metabolic stability. acs.orgnih.gov One common modification is N-methylation, where a methyl group is added to the amide nitrogen of the peptide bond. acs.org This can provide steric hindrance to protect against proteolytic degradation and can also influence the peptide's conformation. acs.org Another approach is the introduction of isosteric replacements for the amide bond, such as a ketomethylene linkage (-CO-CH2-). nih.gov However, in some cases, such modifications can lead to reduced activity. nih.gov

| Modification Type | Example | Effect on Potency | Reference |

| N-methylation | Introduction of a methyl group on the amide nitrogen. | Can increase metabolic stability and alter binding affinity. | acs.org |

| Amide Bond Isosteres | Replacement of -CO-NH- with -CO-CH2-. | Can lead to reduced opioid activity. | nih.gov |

Conformational Constraints and Cyclization Strategies for this compound Activity Optimization

Introducing conformational constraints is a powerful tool in peptide drug design to lock the peptide into its bioactive conformation, thereby increasing affinity and stability. diva-portal.orgfrontiersin.org This can be achieved through various cyclization strategies.

Side-chain to side-chain cyclization: This involves linking the side chains of two amino acids within the peptide sequence to form a cyclic analog. nih.gov

Backbone cyclization: This strategy involves forming a covalent bond between the N-terminus and the C-terminus, or between the N-terminus and a side chain, or between a side chain and the C-terminus. frontiersin.org This approach can create more rigid structures. frontiersin.org

Introduction of constrained amino acids: Incorporating conformationally restricted amino acid analogs, such as those with a benzazepinone (B8055114) scaffold, can also be used to induce specific structural features. researchgate.net

These strategies aim to reduce the conformational flexibility of the peptide, which can lead to a more favorable entropy change upon binding to the receptor. diva-portal.org For instance, constrained analogs of endomorphin-2 have been synthesized and shown to have altered analgesic effects and receptor affinities. nih.gov

| Strategy | Description | Goal | Reference |

| Side-chain to side-chain cyclization | Linking amino acid side chains. | To create a more rigid, bioactive conformation. | nih.gov |

| Backbone cyclization | Forming a cyclic peptide via the peptide backbone. | To significantly restrict conformational freedom and enhance stability. | frontiersin.org |

| Constrained Amino Acids | Incorporating rigid amino acid mimetics. | To induce specific turns or secondary structures. | researchgate.net |

Compound Names Table

| Abbreviation | Full Name |

| This compound | Tyrosyl-prolyl-phenylalanyl-alaninamide |

| H-Tyr-Pro-Phe-Phe-NH2 | Tyrosyl-prolyl-phenylalanyl-phenylalaninamide (Endomorphin-2) |

| H-D-Ala-Phe-Gly-NH2 | D-Alanyl-phenylalanyl-glycinamide |

| H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 | Tyrosyl-D-alanyl-phenylalanyl-glycyl-tyrosyl-prolyl-serinamide (Dermorphin) |

| Tyr | Tyrosine |

| Pro | Proline |

| Phe | Phenylalanine |

| Ala | Alanine |

| Gly | Glycine |

| Trp | Tryptophan |

| Ser | Serine |

| Asn | Asparagine |

| Arg | Arginine |

| Lys | Lysine |

| Leu | Leucine |

| Ile | Isoleucine |

| Val | Valine |

| Asp | Aspartic acid |

| Glu | Glutamic acid |

| Cys | Cysteine |

| Met | Methionine |

| His | Histidine |

| Thr | Threonine |

| Gln | Glutamine |

| Orn | Ornithine |

| Dab | 2,4-Diaminobutyric acid |

| Dap | 2,3-Diaminopropionic acid |

| Pen | Penicillamine |

| Sar | Sarcosine |

| Dmt | 2',6'-Dimethyltyrosine |

| Nal | Naphthylalanine |

| Cha | Cyclohexylalanine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Chx | Cyclohexylalanine |

| ΔZPhe | (Z)-α,β-didehydro-phenylalanine |

| Aba | 4-amino-2-benzazepin-3-one |

| pGlu | Pyroglutamic acid |

| Mpa | Mercaptopropionic acid |

| Eda | Ethylenediamine |

| OVT | Oxytocin |

| PBAN | Pheromone biosynthesis activating neuropeptide |

| CCK | Cholecystokinin |

| TAPS | Tyr-D-Arg-Phe-Sar |

Development of Biased Agonists or Antagonists from this compound Scaffolds

Biased agonism is a phenomenon where a ligand, upon binding to a G protein-coupled receptor (GPCR), preferentially activates one intracellular signaling pathway over another (e.g., G protein-mediated signaling versus β-arrestin recruitment). nih.govmdpi.com This concept has gained significant traction in drug discovery, as it offers the potential to develop therapeutics with improved efficacy and reduced side effects. unibo.it The development of biased agonists or antagonists often involves subtle modifications to an existing ligand scaffold. mdpi.com

Currently, there is no specific information available in the scientific literature detailing the development of biased agonists or antagonists derived directly from the this compound scaffold.

However, the general principles for creating biased ligands from peptide scaffolds are well-established and could theoretically be applied to this compound. These strategies include:

Amino Acid Substitution: Replacing specific amino acids with natural or unnatural counterparts can alter the ligand-receptor interaction surface, stabilizing a receptor conformation that favors a particular signaling pathway. nih.gov For instance, in other peptide systems, substitutions at various positions have been shown to transform agonists into antagonists or to introduce bias. researchgate.net

Backbone Modifications: Introducing constraints such as cyclization or N-methylation can restrict the conformational flexibility of the peptide, locking it into a shape that preferentially activates a specific downstream signal. nih.gov

Pharmacophore Elucidation: Understanding the key chemical features responsible for agonism versus biased signaling is crucial. This knowledge can then be used to design new molecules with the desired signaling profile.

While research has explored biased agonism in structurally related opioid peptides like endomorphins, nih.gov direct translation of these findings to the this compound scaffold would require empirical investigation. The specific receptor target and its unique response to ligand binding would ultimately determine the feasibility and success of developing biased ligands from this particular tetrapeptide.

Pharmacophore Modeling for this compound and its Active Analogs

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups) that a molecule must possess to exert a specific biological effect. dovepress.com This model then serves as a 3D query for virtual screening of compound libraries to identify new potential ligands or to guide the rational design of more potent and selective analogs. dovepress.comacs.org

There are no publicly available pharmacophore models specifically developed for this compound.

The process of developing a pharmacophore model for this tetrapeptide and its active analogs would typically involve the following steps:

Selection of a Training Set: A group of molecules with known and varied biological activities, including active and inactive compounds, would be chosen. For this compound, this would include analogs with single amino acid substitutions and their corresponding binding affinities or functional activities.

Conformational Analysis: Since peptides are flexible, a thorough exploration of the possible 3D conformations of the training set molecules is performed to identify the likely bioactive conformation—the shape the molecule adopts when it binds to its receptor.

Feature Identification and Alignment: Common chemical features present in the active molecules are identified. The molecules are then aligned in 3D space based on these features.

Hypothesis Generation and Validation: A pharmacophore hypothesis is generated that encapsulates the spatial arrangement of features essential for activity and excludes features associated with inactivity. This model is then validated by its ability to distinguish known active compounds from inactive ones in a test set or a database.

Computational and Theoretical Studies on H Tyr Pro Phe Ala Nh2

Molecular Dynamics Simulations of H-Tyr-Pro-Phe-Ala-NH2

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a window into its conformational landscape and interactions with its environment.

Conformational Sampling and Stability of the Tetrapeptide in Solution

The stability of different conformations is assessed by analyzing the simulation trajectory to identify structures that persist for longer durations. These stable conformations are often characterized by specific intramolecular hydrogen bonds and hydrophobic interactions between the amino acid side chains. For instance, the aromatic rings of tyrosine and phenylalanine can engage in π-π stacking interactions, which can stabilize folded or turn-like structures. The alanine (B10760859) residue, with its small methyl side chain, generally provides less steric hindrance, allowing for a greater range of backbone conformations compared to bulkier residues.

A representative, though hypothetical, distribution of major conformational families for this compound in an aqueous solution as determined by MD simulations is presented in Table 1.

| Conformational Family | Key Dihedral Angles (Φ, Ψ) | Predominant Secondary Structure | Population (%) |

| 1 | Tyr: -60°, 150°; Pro: -60°, 30°; Phe: -80°, 120°; Ala: -70°, 140° | β-turn (Type I) | 45 |

| 2 | Tyr: -75°, 160°; Pro: -55°, 150°; Phe: -120°, 130°; Ala: -80°, 150° | Extended | 30 |

| 3 | Tyr: -65°, -30°; Pro: -60°, 20°; Phe: -90°, 0°; Ala: -100°, 10° | Turn-like | 15 |

| 4 | Various | Random Coil | 10 |

Table 1: Hypothetical Conformational Families of this compound from Molecular Dynamics Simulations. This table illustrates the types of data that can be obtained from MD simulations, showing the distribution of different conformations.

This compound Interaction with Biological Membranes and Solvent Systems

The interaction of peptides with biological membranes is critical for their absorption, distribution, and mechanism of action. MD simulations can model the behavior of this compound at the interface of a lipid bilayer and water, mimicking a cell membrane. The hydrophobic residues, phenylalanine and the aromatic part of tyrosine, are likely to favor insertion into the nonpolar core of the membrane, while the more polar tyrosine hydroxyl group and the peptide backbone may interact with the polar head groups of the lipids and the surrounding water. pnas.orgnih.gov

Simulations in different solvent systems, such as water and dimethyl sulfoxide (B87167) (DMSO), can reveal how the environment affects the peptide's conformational preferences. nih.gov Water, a polar protic solvent, will favor conformations where hydrophobic residues are shielded from the solvent, while a more apolar solvent might stabilize more extended structures. Understanding these interactions is crucial for predicting how the peptide will behave in different biological compartments.

Molecular Docking and Binding Site Prediction for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for predicting the interaction of a peptide like this compound with a potential protein receptor.

Ligand-Receptor Docking Simulations of this compound to Putative Targets

Given the structural similarity of the N-terminal Tyr-Pro-Phe motif to endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a known µ-opioid receptor agonist, it is plausible that this compound could also interact with opioid receptors. acs.orgsemanticscholar.org Docking simulations would typically involve placing the tetrapeptide into the known binding site of the µ-opioid receptor and using a scoring function to evaluate the most likely binding poses. These simulations can help to hypothesize whether this compound is a likely ligand for this receptor and provide a basis for experimental validation. In a study on a related truncated endomorphin-2 peptide, H-Tyr-Pro-Phe-NH2, a binding affinity (Ki) of 46.3 nM for the µ-opioid receptor was reported, suggesting that shorter peptides in this family can retain receptor interaction. semanticscholar.org The substitution of phenylalanine with alanine at the C-terminus in this compound, however, was shown in one study to significantly decrease binding affinity to a specific substance P binding site, indicating the importance of this position for certain receptor interactions. diva-portal.org

Prediction of this compound Binding Modes and Key Interacting Residues

Successful docking simulations can provide a detailed picture of the binding mode of this compound within a receptor's active site. This includes identifying the key amino acid residues in the receptor that form hydrogen bonds, ionic interactions, and hydrophobic contacts with the peptide. For instance, the tyrosine residue of many opioid peptides is known to form a crucial salt bridge with a conserved aspartate residue in the opioid receptor. semanticscholar.org The aromatic ring of the phenylalanine residue likely fits into a hydrophobic pocket within the receptor. The proline residue would adopt a specific conformation to orient the N-terminal tyrosine appropriately for receptor engagement.

A hypothetical summary of key interactions for this compound docked into a putative receptor binding site is shown in Table 2.

| Peptide Residue | Receptor Residue | Interaction Type |

| Tyr (amino group) | Asp147 | Salt Bridge |

| Tyr (hydroxyl group) | His319 | Hydrogen Bond |

| Phe (aromatic ring) | Trp293, Ile322 | Hydrophobic (π-π, van der Waals) |

| Ala (methyl group) | Val236 | Hydrophobic (van der Waals) |

| Peptide Backbone | Gln124, Asn150 | Hydrogen Bonds |

Table 2: Predicted Key Interacting Residues for this compound in a Hypothetical Receptor Binding Site. This table provides an example of the kind of detailed interaction data that can be generated from molecular docking studies.